molecular formula C28H30BrNO5 B405758 Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B405758
M. Wt: 540.4g/mol
InChI Key: MXXAYPDISSOEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include solvents like acetone, chloroform, and methanol, as well as catalysts and specific temperature and pressure conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in drug development due to its unique structure and functional groups.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biology and medicine.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, Benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C28H30BrNO5

Molecular Weight

540.4g/mol

IUPAC Name

benzyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H30BrNO5/c1-16-24(27(32)35-15-17-9-7-6-8-10-17)25(18-11-22(33-4)23(34-5)12-19(18)29)26-20(30-16)13-28(2,3)14-21(26)31/h6-12,25,30H,13-15H2,1-5H3

InChI Key

MXXAYPDISSOEOL-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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